3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of approximately 250.12 g/mol. It is categorized as an amino acid derivative, specifically a substituted phenylalanine analogue. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the second carbon of the propanoic acid backbone, along with an amino group at the third carbon. The hydrochloride form indicates that it is in its salt form, which can enhance its solubility in aqueous solutions, making it suitable for various biochemical applications .
This compound exhibits biological activity primarily due to its structural similarity to naturally occurring amino acids. It has been studied for its potential roles in:
The biological activity is largely attributed to its interaction with various receptors and enzymes involved in metabolic pathways.
Several methods have been reported for synthesizing 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride:
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride has various applications in research and industry:
Interaction studies involving 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. These studies are crucial for understanding its pharmacological potential and mechanisms of action. Key areas of investigation include:
Several compounds share structural similarities with 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Amino-3-(4-chlorophenyl)propanoic acid | Similar backbone; different substituents | Lacks methyl group on propanoic chain |
| 2-Amino-3-(3-chlorophenyl)propanoic acid | Similar backbone; different chlorination | Different position of chlorine substituent |
| 2-Amino-3-(phenyl)propanoic acid | Similar backbone; no chlorine | No halogen substitution, differing biological activity |
The unique aspect of 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride lies in its specific substitution pattern, which may impart distinct biological activities compared to its analogs. Its chlorinated phenyl group may enhance lipophilicity and receptor interactions, making it a subject of interest in pharmacological research .
The compound systematically named 3-amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride adheres to IUPAC nomenclature rules. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1305712-03-1 | |
| EC Number | 882-132-6 (base compound) | |
| Synonyms | 2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid hydrochloride; IAC64062 |
The hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays.
The molecular formula C₁₀H₁₃Cl₂NO₂ derives from:
Calculated molecular weight:
$$
\text{Weight} = (12.01 \times 10) + (1.01 \times 13) + (35.45 \times 2) + (14.01) + (16.00 \times 2) = 250.12 \, \text{g/mol}
$$
Experimental validation via mass spectrometry confirms this value.
First documented in PubChem (CID 50988691) with creation date April 1, 2011, the compound gained attention for its structural similarity to phenylalanine analogs. Modifications to the parent amino acid through chlorophenyl substitution aimed to enhance metabolic stability in peptide mimetics.